molecular formula C11H23N3 B1462049 2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine CAS No. 1038338-37-2

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

Cat. No.: B1462049
CAS No.: 1038338-37-2
M. Wt: 197.32 g/mol
InChI Key: BVFSSMGYTJBKLQ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H23N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-methylpiperazine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone is reacted with 4-methylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a suitable catalyst like palladium on carbon (Pd/C).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated compounds like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: A similar compound with a shorter carbon chain.

    2-(4-Methylpiperazin-1-yl)cyclopentanol: A compound with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring provides a different steric environment compared to other piperazine derivatives, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h10-11H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFSSMGYTJBKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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